N-(2,4-dimethylphenyl)-1-(3-iodobenzoyl)-1H-pyrazole-3-carboxamide
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Overview
Description
“N-(2,4-dimethylphenyl)-1-(3-iodobenzoyl)-1H-pyrazole-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethylphenyl)-1-(3-iodobenzoyl)-1H-pyrazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the iodophenyl group: This step may involve an iodination reaction using iodine or an iodinating reagent.
Coupling with the dimethylphenyl group: This can be done through a coupling reaction such as Suzuki or Heck coupling.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2,4-dimethylphenyl)-1-(3-iodobenzoyl)-1H-pyrazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals or as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of “N-(2,4-dimethylphenyl)-1-(3-iodobenzoyl)-1H-pyrazole-3-carboxamide” would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the iodophenyl group suggests potential interactions with iodine-sensitive pathways, while the pyrazole ring might interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-1-(3-chlorobenzoyl)-1H-pyrazole-3-carboxamide
- N-(2,4-dimethylphenyl)-1-(3-bromobenzoyl)-1H-pyrazole-3-carboxamide
- N-(2,4-dimethylphenyl)-1-(3-fluorobenzoyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of “N-(2,4-dimethylphenyl)-1-(3-iodobenzoyl)-1H-pyrazole-3-carboxamide” lies in the presence of the iodophenyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, or fluoro analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C19H16IN3O2 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3-iodobenzoyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16IN3O2/c1-12-6-7-16(13(2)10-12)21-18(24)17-8-9-23(22-17)19(25)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,21,24) |
InChI Key |
HPBIJUGKNNKDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C(=O)C3=CC(=CC=C3)I)C |
Origin of Product |
United States |
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